2-Hydroxy-N,6-dimethylbenzamide
Description
2-Hydroxy-N,6-dimethylbenzamide (systematic name: N,6-dimethyl-2-hydroxybenzamide) is a substituted benzamide derivative characterized by a hydroxy group at the ortho position (C2), a methyl group at the para position (C6), and an N-methyl substituent on the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and catalysis due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
2-hydroxy-N,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(11)8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGXSQIZYCIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,6-dimethylbenzamide typically involves the condensation of 2-hydroxybenzoic acid with N,N-dimethylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst, which facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,6-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-N,6-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The hydroxyl and amide groups play crucial roles in these interactions, facilitating binding to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of 2-Hydroxy-N,6-dimethylbenzamide and their distinguishing features:
¹ Hypothetical application inferred from analog data.
Physicochemical Properties
- Hydroxy vs. Chloro substituents, as in 2-chloro-N,6-dimethylbenzamide, increase lipophilicity and electrophilicity, favoring reactivity in cross-coupling reactions .
- Methoxy vs. Hydroxy Groups: Methoxy substitution () reduces hydrogen-bond donor capacity but improves metabolic stability in drug candidates .
- Amino Substituents: 2-Amino-6-chloro-N-methylbenzamide () exhibits intermolecular N–H···O hydrogen bonding in its crystal lattice, enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
